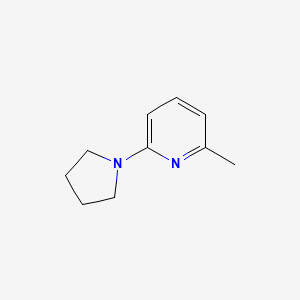

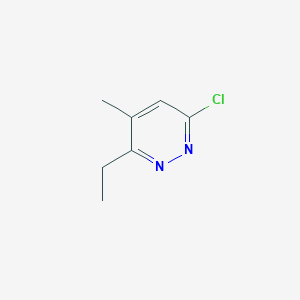

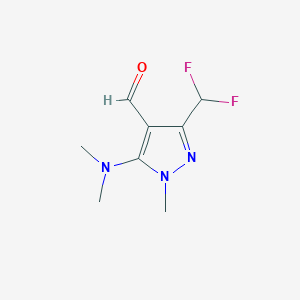

![molecular formula C14H18BrNO3 B1467874 Tert-butyl 9-bromo-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate CAS No. 1055880-27-7](/img/structure/B1467874.png)

Tert-butyl 9-bromo-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate

Overview

Description

“Tert-butyl 9-bromo-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate” is a complex organic compound. It likely contains an oxazepine ring, which is a seven-membered ring with one oxygen, one nitrogen, and five carbon atoms. The “tert-butyl” and “carboxylate” groups are common in organic chemistry and are often used in the synthesis of complex molecules .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the oxazepine ring and various substituents. The exact structure would depend on the positions of these substituents on the ring .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, β-keto esters can undergo transesterification, a reaction that involves the exchange of one ester group for another .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its boiling point, melting point, and density can be predicted based on its molecular weight and structure .Scientific Research Applications

Process Development in Pharmaceutical Synthesis

A notable application involves the process development and scale-up of kinase inhibitors, which are pivotal in cancer therapy. The compound serves as a critical intermediate in the scalable synthesis of an mTOR inhibitor. Detailed process development led to the scalable synthesis of related compounds, demonstrating the chemical's value in preparing chemically rich, distinct fragments for pharmaceutical use. This approach underscores its significance in the pharmaceutical manufacturing process, highlighting its role in synthesizing complex molecules for therapeutic applications (Naganathan et al., 2015).

Radiopharmaceutical Applications

Another research application is in the synthesis of potential SPECT imaging agents. The compound was utilized as a precursor in a two-step synthesis of a radioligand, showcasing its application in developing diagnostic tools for medical imaging. This study illustrates the compound's utility in creating high-affinity and selective radioligands for benzodiazepine receptors, contributing to advancements in neuroimaging and the study of brain disorders (Xiao-shu He et al., 1994).

Novel Synthesis Methods

Research also highlights its use in novel synthesis methods for heterocyclic compounds, such as the preparation of oxazepine derivatives. These studies describe methodologies for synthesizing novel (E)-3-arylidene-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-ones, which have potential applications in developing new therapeutic agents. Such work underscores the versatility of the compound in facilitating innovative synthetic routes to heterocyclic compounds with potential pharmacological properties (Bakthadoss & Murugan, 2009).

Advanced Material Synthesis

The compound's application extends to the synthesis of advanced materials, such as in the preparation of novel benzimidazole-tethered oxazepine heterocyclic hybrids. These compounds have been explored for their nonlinear optical (NLO) properties, indicating the role of the chemical in developing materials with potential applications in optical technologies. The study demonstrates the compound's utility in synthesizing materials with unique electronic and optical properties, contributing to advances in material science (Almansour et al., 2016).

Anticancer Activity

Furthermore, the compound has been involved in synthesizing derivatives with observed anticancer activity. This application highlights its role in developing novel therapeutic agents aimed at treating cancer, showcasing the potential of such compounds in medicinal chemistry research (Bang et al., 2015).

properties

IUPAC Name |

tert-butyl 9-bromo-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(17)16-7-8-18-12-10(9-16)5-4-6-11(12)15/h4-6H,7-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVAMFEMOEAGDTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00731862 | |

| Record name | tert-Butyl 9-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1055880-27-7 | |

| Record name | tert-Butyl 9-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

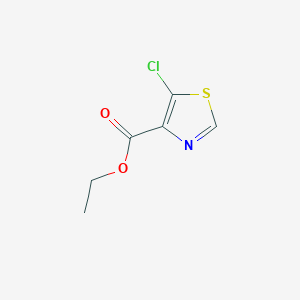

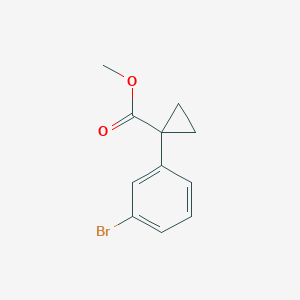

![2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1467804.png)

![Ethyl 2-{[(tert-butoxycarbonyl)amino]oxy}acetate](/img/structure/B1467808.png)